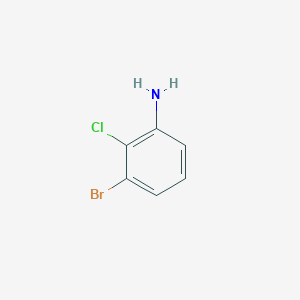

3-Bromo-2-chloroaniline

Description

Significance of Halogenated Aromatic Amines in Contemporary Chemical Science

Halogenated aromatic amines are of paramount importance in contemporary chemical science due to their role as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.comderpharmachemica.com The presence of halogen atoms on the aromatic ring significantly influences the reactivity and regioselectivity of further chemical transformations, such as electrophilic aromatic substitution and cross-coupling reactions. derpharmachemica.com This allows for the targeted construction of intricate molecular architectures with desired functionalities. Aromatic amines and their halogenated derivatives are a significant class of industrial and environmental chemicals. epa.gov The study of these compounds, including their synthesis and reactivity, is a vibrant area of research, with ongoing efforts to develop more efficient and selective halogenation methods. derpharmachemica.comresearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to 3-Bromo-2-chloroaniline

Academic inquiry into this compound focuses on several key areas. A primary objective is the optimization of its synthesis, aiming for high-yield and high-purity production. A common synthetic route involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). chemicalbook.com Researchers are also interested in its reactivity, particularly in transition metal-catalyzed cross-coupling reactions where the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Furthermore, the unique substitution pattern of this compound makes it a valuable tool for investigating the electronic and steric effects of halogen substituents on the properties and reactivity of the aniline (B41778) core.

Overview of Advanced Research Trajectories for Aryl Halide Systems

Advanced research in the field of aryl halide systems is multifaceted, with several key trajectories. A significant area of focus is the development of novel and more efficient catalytic systems for cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgsioc-journal.cn This includes the design of new ligands and the exploration of nanoparticle-based catalysts to improve reaction efficiency and sustainability. rsc.orgresearcher.life Another burgeoning area is the use of visible-light photocatalysis to generate aryl radicals from aryl halides, offering a greener and more efficient method for forming new chemical bonds. mdpi.com Additionally, on-surface synthesis using aryl halide precursors is a cutting-edge technique for constructing well-defined nanostructures with potential applications in molecular electronics. mdpi.com The Ullmann-type coupling reaction is a prevalent method in this field due to its straightforward activation process and high efficiency. mdpi.com

Chemical and Physical Properties of this compound

The distinct arrangement of a bromine and a chlorine atom on the aniline ring imparts specific chemical and physical characteristics to this compound. These properties are crucial for its application in organic synthesis and for understanding its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Boiling Point | 267.1±20.0 °C at 760 mmHg |

| Density | 1.7±0.1 g/cm³ |

| LogP (octanol-water partition coefficient) | 2.98 |

| Physical Form | Pale-yellow to Yellow-brown to Black Solid or Liquid |

| Storage Temperature | 2–8°C under an inert atmosphere and protected from light |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comechemi.com

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reduction of 1-bromo-2-chloro-3-nitrobenzene. This transformation is typically carried out using iron powder in a mixture of acetic acid, ethanol, and water. chemicalbook.com The reaction proceeds at room temperature and, after neutralization and extraction, can afford the desired product in high yield. chemicalbook.com

The reactivity of this compound is largely dictated by the presence of the amino group and the two different halogen substituents. The amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the most significant aspect of its reactivity lies in nucleophilic aromatic substitution and, more importantly, in transition metal-catalyzed cross-coupling reactions.

In reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is known to be more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This selectivity is a key feature that makes this compound a valuable building block in multi-step organic syntheses.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-Br and C-Cl stretching vibrations are found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons on the aromatic ring. The signals for these protons are typically found in the aromatic region (around 6.5-7.5 ppm), and their splitting patterns can help determine their relative positions. ¹³C NMR spectroscopy is used to identify the carbon atoms in the molecule, with the carbon atoms attached to the halogens and the amino group showing characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the molecule.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis. lookchem.comchemicalbook.com Its unique substitution pattern and the differential reactivity of its halogen atoms make it a versatile starting material for the construction of more complex molecules. For instance, it is a key building block in the synthesis of certain pharmaceutical compounds. The ability to selectively functionalize the C-Br bond via cross-coupling reactions, followed by further modification at the C-Cl position or the amino group, allows for the efficient and controlled assembly of target molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNLHCGTRMCOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152247 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118804-39-0 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Chloroaniline

Established Synthetic Pathways for 3-Bromo-2-chloroaniline

The generation of this compound is primarily achieved through two strategic approaches: the reduction of a pre-functionalized nitroaromatic precursor and multi-step syntheses involving sequential halogenation and functional group manipulations.

The most direct and commonly cited method for synthesizing this compound is the chemical reduction of its corresponding nitro-precursor, 1-bromo-2-chloro-3-nitrobenzene (B1291829). chemicalbook.com This transformation specifically targets the nitro group (-NO₂) for reduction to an amino group (-NH₂) while preserving the carbon-halogen bonds. The reaction is highly exothermic and effectively irreversible under typical laboratory conditions. gla.ac.uk

A representative procedure involves treating 1-bromo-2-chloro-3-nitrobenzene with a reducing agent in a suitable solvent system. chemicalbook.com One common method utilizes iron powder in a mixture of acetic acid, ethanol, and water. chemicalbook.com The mixture is typically stirred at room temperature for an extended period, after which the reaction is neutralized and the product is extracted. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. Key parameters for the reduction of nitroarenes include the choice and stoichiometry of the reducing agent, temperature, and catalyst dosage. researchgate.net

For the iron-mediated reduction of 1-bromo-2-chloro-3-nitrobenzene, the reaction is often conducted at room temperature over several hours to ensure complete conversion. chemicalbook.com While this method can achieve nearly quantitative yields, the optimization of other systems, such as catalytic hydrogenation, requires careful control. For instance, in related nitrobenzene (B124822) reductions, temperature is a key factor; selective hydrogenation to the intermediate hydroxylamine (B1172632) can be achieved at 0°C, whereas higher temperatures favor the formation of aniline (B41778). mdpi.com The amount of the reducing agent is also critical; studies on similar reductions show that lower-than-stoichiometric amounts can result in poor yields, potentially due to catalyst poisoning. researchgate.net

Table 1: Parameters for Optimization of Nitro Group Reduction

| Parameter | Condition | Effect on Reaction | Source(s) |

|---|---|---|---|

| Reducing Agent | Iron powder, Tin(II) chloride, Catalytic Hydrogenation (H₂) | Choice affects selectivity, cost, and workup procedure. Iron is cost-effective for large scale. | smolecule.com |

| Stoichiometry | 3.0 equivalents of reducing agent (e.g., iron powder, hydrazine (B178648) hydrate) | Optimal amount ensures complete conversion; insufficient amounts lead to poor yields. | chemicalbook.comresearchgate.net |

| Temperature | Room Temperature (for Fe/AcOH) or 0°C (for selective catalytic hydrogenation) | Controls reaction rate and selectivity; lower temperatures can prevent over-reduction or side reactions. | chemicalbook.commdpi.com |

| Reaction Time | 16 hours (for Fe/AcOH) | Sufficient time is required for the reaction to proceed to completion at ambient temperatures. | chemicalbook.com |

The selection of the solvent and catalyst is paramount in the reduction of aromatic nitro compounds. The solvent can influence the solubility of the reactants and the activity of the catalyst, while the catalytic system determines the reaction's efficiency and selectivity. rsc.org

In the synthesis of this compound, a mixed solvent system of ethanol, water, and acetic acid is frequently used with iron powder. chemicalbook.com The acetic acid helps to activate the iron metal. Research on general nitrobenzene hydrogenation indicates that protic solvents provide higher conversion rates and aniline production compared to aprotic solvents. rsc.org The hydrogen donor and acceptor abilities of the solvent are identified as the most significant factors in assisting the reduction. rsc.org

Besides the classic iron/acid system, other metal-based reducing systems are effective. These include tin(II) chloride in an acidic medium or zinc dust with ammonium (B1175870) chloride. smolecule.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd) or platinum (Pt) is another powerful method. gla.ac.uknih.gov The support material for the catalyst, such as carbon or titania, can also impact the reaction's outcome. mdpi.comrsc.org

Table 2: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalytic System | Solvent(s) | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Iron / Acetic Acid | Ethanol / Water | Cost-effective, high yield, reliable for scale-up. | Requires stoichiometric metal, lengthy reaction time, and aqueous workup. | chemicalbook.com |

| Tin(II) Chloride / HCl | Ethanol | Effective for a range of nitro compounds. | Generates tin-based waste products that require disposal. | smolecule.com |

| Zinc Dust / NH₄Cl | Methanol | Mild reaction conditions. | Can be less efficient than other methods. | smolecule.com |

| H₂ / Pd on Carbon | Ethanol, Water | High efficiency, clean reaction (water is the only byproduct). | Requires specialized hydrogenation equipment and handling of flammable H₂ gas. | nih.govvaia.com |

| H₂ / Pd/TiO₂ | Various protic solvents | High conversion rates, influenced by solvent properties. | Catalyst performance is highly solvent-dependent. | rsc.org |

An alternative to reducing a pre-made nitrobenzene derivative is to construct this compound from simpler aromatic precursors through a series of reactions. This approach relies on the strategic introduction of functional groups and halogens in a controlled sequence. A common starting material for such syntheses is aniline itself. researchgate.net However, the high reactivity of the amino group necessitates the use of a protecting group to control the reaction's regioselectivity and prevent unwanted side reactions. scribd.com

Achieving the correct 3-bromo-2-chloro substitution pattern on an aniline ring is challenging due to the powerful ortho- and para-directing nature of the amino group. Direct halogenation of unprotected aniline often leads to mixtures of isomers and over-halogenation. beilstein-journals.org To overcome this, two main strategies are employed: the use of protecting groups and catalyst-controlled halogenation.

Protecting Groups: The most common strategy involves converting the highly activating amino group into a less activating acetamido group (-NHCOCH₃) via acetylation. vaia.comresearchgate.net This bulky group sterically hinders the ortho positions and moderates the activating effect, allowing for more controlled, sequential halogenation. scribd.com The acetamido group still directs incoming electrophiles to the para and ortho positions, but with greater selectivity. researchgate.net

Catalyst-Controlled Halogenation: Modern synthetic methods offer catalyst-based solutions for regioselective halogenation of unprotected anilines. For example, using copper(II) halides (CuCl₂ or CuBr₂) in ionic liquids can achieve high yields of para-halogenated anilines under mild conditions. beilstein-journals.orgnih.gov Other research has demonstrated highly efficient ortho-selective chlorination using a Lewis basic selenoether catalyst, which can override the innate para-selectivity of the substrate. nsf.gov

Table 3: Strategies for Regioselective Halogenation of Anilines

| Method | Reagents/Conditions | Selectivity | Key Feature | Source(s) |

|---|---|---|---|---|

| Protected Amide | Acetic anhydride (B1165640), then Br₂/Cl₂ | para then ortho | Acetamido group moderates reactivity and directs substitution. | researchgate.netscribd.com |

| Copper Halides | CuCl₂ or CuBr₂ in ionic liquid | para-selective | Avoids the need for protecting groups and harsh reagents. | beilstein-journals.orgnih.gov |

| Lewis Basic Catalyst | Selenoether catalyst with NCS | ortho-selective | Catalyst controls regiochemistry, overriding innate substrate preference. | nsf.gov |

| Thionyl Halides | SOCl₂ or SOBr₂ on N-Oxides | ortho-chloro, para-bromo | Reaction on pre-oxidized aniline N-oxides provides complementary regioselectivity. | nih.gov |

A plausible multi-step synthesis of this compound starting from a simpler molecule like 2-chloroaniline (B154045) or 3-bromoaniline (B18343) would involve a sequence of protection, halogenation, and deprotection steps. Functional group interconversions are the core of such a synthetic plan. fiveable.me

A hypothetical route starting from 2-chloroaniline illustrates this process:

Protection: The amino group of 2-chloroaniline is first protected by reacting it with acetic anhydride to form 2-chloroacetanilide. This step is crucial to moderate the reactivity of the aromatic ring. vaia.com

Bromination: The 2-chloroacetanilide is then subjected to electrophilic aromatic substitution with bromine. The acetamido group is a stronger activating group than the chloro group and directs the incoming bromine to the positions ortho and para to itself. Since the para position (position 4) and one ortho position (position 6) are available, a mixture of products could be formed. However, careful control of conditions can favor bromination at the less sterically hindered para position (relative to the amide), leading to 4-bromo-2-chloroacetanilide. An alternative starting material, 3-bromoaniline, could also be used, followed by chlorination.

Hydrolysis (Deprotection): The final step is the hydrolysis of the acetamido group to regenerate the free amino group. This is typically achieved by heating the substituted acetanilide (B955) in the presence of an acid or base, yielding the final product, this compound. scribd.com

This sequence highlights how a series of functional group interconversions—transforming an amine to an amide and back to an amine—enables the precise construction of a complex substitution pattern that would be difficult to achieve in a single step. fiveable.me

Multi-Step Synthesis Approaches Incorporating Aromatic Halogenation

Derivatization Strategies for this compound

Derivatization of this compound can be methodically approached by targeting its two primary reactive sites: the nucleophilic amino group and the activated aromatic ring. These strategies allow for the introduction of diverse functional groups, paving the way for the synthesis of more complex chemical entities.

Amino Group Functionalization

The primary amino group of this compound is a key handle for a range of chemical modifications, including acylation and diazotization, which alter the electronic properties and synthetic utility of the molecule.

Acylation of the amino group in aniline derivatives is a fundamental transformation used to protect the amine or to introduce amide functionalities, which are prevalent in many biologically active compounds. In the case of this compound, the reaction with acylating agents such as acid chlorides or anhydrides converts the highly activating -NH₂ group into a less activating and more sterically hindered amide group (-NHCOR).

This transformation serves two primary purposes. Firstly, it reduces the nucleophilicity of the nitrogen atom and the activating effect of the substituent on the aromatic ring. cram.com This moderation of reactivity can prevent unwanted side reactions, such as over-halogenation or oxidation of the ring, during subsequent electrophilic substitution steps. Secondly, the resulting N-acyl derivative can be a final target molecule or an intermediate that is later hydrolyzed back to the amine under acidic or basic conditions. researchgate.net

For instance, the acetylation of an aniline, a common acylation reaction, is often the initial step in a multi-step synthesis to control the regioselectivity of subsequent reactions like chlorination or bromination. cram.comresearchgate.net

The primary aromatic amino group of this compound can be converted into a highly versatile diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lkouniv.ac.in

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, many of which are difficult to introduce through other synthetic methods. These transformations significantly expand the synthetic utility of this compound.

Table 1: Selected Diazotization-Based Transformations

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Iodination | KI | -I |

| Hydrolysis | H₂O, heat | -OH |

These reactions provide pathways to synthesize a variety of 2,3-dihalogenated benzene (B151609) derivatives from the parent aniline. For example, treatment of the diazonium salt of this compound with potassium iodide (KI) would yield 1-bromo-2-chloro-3-iodobenzene. lkouniv.ac.in

Aromatic Ring Functionalization

The substituents on the this compound ring dictate the course of further functionalization. The activating amino group and the deactivating halogens exert competing electronic and steric effects, influencing the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction on this compound is determined by the directing effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. In this compound, the para position (C-6) and the ortho position (C-4) relative to the amino group are activated.

Halogens (-Br, -Cl): These are deactivating groups due to their inductive electron withdrawal, but they are also ortho-para directors because of resonance electron donation.

Combined Effects: The amino group is the dominant activating group, making the positions ortho and para to it the most likely sites for substitution. However, the position between the two halogens (C-2 and C-3) is sterically hindered. The chlorine atom at C-2 exerts a deactivating effect that competes with the amino group's activation. Therefore, substitution is strongly favored at the C-4 and C-6 positions.

Detailed research findings on specific EAS reactions are presented below.

Table 2: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent(s) and Conditions | Product | Research Finding |

| Bromination | Br₂/FeBr₃ in CH₂Cl₂ at RT | 3,5-Dibromo-2-chloroaniline | Bromine adds meta to the existing halogens, at a position para to the activating amino group. |

| Sulfonation | H₂SO₄/SO₃ at 80°C | 3-Bromo-2-chloro-5-sulfonic acid | Sulfonation occurs at the less sterically hindered site, which is also meta to the halogens. |

While aromatic rings are generally resistant to nucleophilic attack, the presence of halogens allows for nucleophilic aromatic substitution (SNAr), particularly through transition-metal-catalyzed cross-coupling reactions. In this compound, both the C-Br and C-Cl bonds can potentially be targeted for substitution.

Due to its lower bond dissociation energy, the carbon-bromine (C-Br) bond at the C-3 position is generally more reactive than the carbon-chlorine (C-Cl) bond at the C-2 position in cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-3 position while leaving the C-2 chlorine atom intact.

Table 3: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of this compound

| Position | Nucleophile/Reagent | Catalyst and Conditions | Product | Yield |

| C3 (Br) | –OCH₃ (from Methanol) | CuI, K₂CO₃, DMF, 100°C | 2-Chloro-3-methoxyaniline | 72% |

| C2 (Cl) | EtMgBr (Grignard reagent) | Fe(acac)₃, THF, 0°C to RT | 3-Bromo-2-ethylaniline | 58% |

| C3 (Br) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/MeOH | 2-Chloro-3-phenylaniline | 85% |

Cross-Coupling Methodologies Utilizing this compound

This compound serves as a versatile difunctional substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization. The C-Br bond, with its lower bond dissociation energy compared to the C-Cl bond, is preferentially activated by palladium(0) catalysts. This chemoselectivity enables the targeted synthesis of complex molecular architectures, where the less reactive C-Cl bond remains intact for subsequent transformations. The reactivity order for aryl halides in these reactions is generally I > Br > Cl. nrochemistry.comrsc.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl scaffolds. When this compound is employed in this reaction, coupling occurs selectively at the more reactive C-Br position. This transformation typically involves a palladium catalyst, such as palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), a base (e.g., potassium carbonate), and an arylboronic acid in a suitable solvent system.

Research has demonstrated the efficient coupling of this compound with arylboronic acids. For instance, the reaction with 4-fluorophenylboronic acid proceeds with high efficiency, yielding the corresponding 2-chloro-3-aryl-aniline derivative. The reaction conditions are optimized to ensure high yield while preserving the chloro-substituent for potential future reactions. A study reported achieving an 89% yield for the synthesis of 2-Chloro-3-(4-fluorophenyl)aniline using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base in a toluene/methanol solvent mixture at 90°C. This selective coupling underscores the utility of this compound as a key intermediate in the synthesis of substituted biphenyl (B1667301) compounds, which are prevalent in medicinal chemistry and materials science. sci-hub.se

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

| Arylboronic Acid | Catalyst (mol%) | Base / Solvent | Conditions | Product | Yield (%) | Ref. |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ / Toluene:MeOH (2:1) | 90°C | 2-Chloro-3-(4-fluorophenyl)aniline | 89 | sci-hub.se |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, MeOH | - | 2-Chloro-3-phenylaniline | 85 |

Beyond the Suzuki-Miyaura reaction, this compound and its analogs are valuable substrates for a range of other palladium-catalyzed transformations, leveraging the reactive C-Br bond.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. The amination of substrates like this compound can be challenging due to potential chelation of the palladium catalyst by the substrate's own amino group. However, the use of specialized bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, RuPhos, or SPhos, in combination with palladium sources like Pd₂(dba)₃, can overcome these challenges to afford N-arylated products in high yields. nih.gov For example, the related substrate 3-bromo-2-aminopyridine has been successfully coupled with amines using RuPhos-based precatalysts. nih.gov These methods are critical for synthesizing complex diamines and heterocyclic compounds. nih.govclockss.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to produce arylalkynes. organic-chemistry.orglibretexts.org This reaction typically employs a dual catalyst system of palladium and copper(I) iodide with an amine base. nrochemistry.comorganic-chemistry.org For this compound, Sonogashira coupling would proceed selectively at the C-Br bond to install an alkynyl group, a versatile functional handle for further synthetic elaborations such as cyclization reactions to form indoles or other heterocycles. acs.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. While direct intermolecular Heck reactions with this compound are less commonly reported, intramolecular Heck reactions are a key strategy in multi-step syntheses. Often, a substrate is first functionalized via a different coupling reaction (like Buchwald-Hartwig amination), and the resulting intermediate then undergoes an intramolecular Heck cyclization to build complex, fused ring systems like carbolines. nih.govsci-hub.seacs.org

Cyanation: The introduction of a nitrile (-CN) group can be achieved through palladium-catalyzed cyanation. Modern methods often use zinc cyanide (Zn(CN)₂) as the cyanide source, which is less toxic than other cyanide salts. This transformation can be performed under mild conditions on bromo-chloro aromatic systems, with the reaction occurring preferentially at the bromine-substituted position.

Table 2: Examples of Other Palladium-Catalyzed Reactions on Related Haloaniline Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Conditions | Product Type | Ref. |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS, THF, 65°C | N-Arylated Amine | nih.gov |

| Sonogashira | 2-Bromoanilide | Terminal Alkyne | Pd(t-Bu₃P)₂ | Base, 60°C | 2,3-Disubstituted Indole | acs.org |

| Intramolecular Heck | N-(2-chlorophenyl)-pyridinamine | - | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | K₂CO₃, DMA, 120°C | Carboline | nih.gov |

| Cyanation | 5-Bromo-3-chloroaniline derivative | Zn(CN)₂ | Palladium Catalyst | 25-40°C | Aryl Nitrile | smolecule.com |

Spectroscopic and Computational Characterization in Chemical Research on 3 Bromo 2 Chloroaniline

Advanced Spectroscopic Analysis of 3-Bromo-2-chloroaniline and its Derivatives

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and conformation of this compound. Each method offers unique insights into different aspects of the molecule's physical and chemical nature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for identifying the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The presence of an amine (-NH₂) group, the aromatic ring, and carbon-halogen bonds (C-Cl and C-Br) results in a distinct IR spectrum. The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹. The carbon-halogen stretching vibrations for C-Cl and C-Br are found in the fingerprint region of the spectrum, generally between 500 and 800 cm⁻¹. For comparison, the related isomer 4-Bromo-2-chloroaniline shows characteristic absorptions for the NH₂ group at 3360 cm⁻¹ (asymmetric stretch) and 3180 cm⁻¹ (symmetric stretch), with C-Cl and C-Br vibrations at 740 cm⁻¹ and 560 cm⁻¹, respectively. uj.edu.pl

Table 1: Typical Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Halogen | C-Cl Stretch | 700 - 800 |

| Carbon-Halogen | C-Br Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives exhibit absorption bands in the UV region resulting from π → π* transitions of the benzene (B151609) ring. The presence of the amino group and halogen substituents modifies the energy of these transitions. The amino group acts as an auxochrome, typically causing a red shift (shift to longer wavelengths) of the absorption maxima. Halogen substituents can also influence the electronic transitions. Studies on similar halogenated anilines often involve assessing these electronic transitions in various solvents to understand the molecule's interaction with its environment.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the placement of substituents on the aromatic ring of this compound.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the three aromatic protons and the two amine protons. The chemical shifts (δ) and splitting patterns (coupling constants, J) of the aromatic protons are highly informative, confirming the 1,2,3-substitution pattern. The amine protons typically appear as a broad singlet, though their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons directly bonded to the electron-withdrawing bromine and chlorine atoms would be significantly shifted downfield. Comparing the observed chemical shifts with those predicted by computational models or with data from related compounds like 3-bromoaniline (B18343) and 2-chloroaniline (B154045) helps to unambiguously assign each signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-4 | 7.0 - 7.3 | Doublet of doublets |

| ¹H | H-5 | 6.7 - 6.9 | Triplet |

| ¹H | H-6 | 6.8 - 7.1 | Doublet of doublets |

| ¹H | -NH₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet |

| ¹³C | C-1 (-NH₂) | 140 - 145 | Singlet |

| ¹³C | C-2 (-Cl) | 115 - 120 | Singlet |

| ¹³C | C-3 (-Br) | 110 - 115 | Singlet |

| ¹³C | C-4 | 130 - 135 | Singlet |

| ¹³C | C-5 | 120 - 125 | Singlet |

| ¹³C | C-6 | 125 - 130 | Singlet |

| Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary. |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, studies on its isomers, such as 4-Bromo-2-chloroaniline, provide valuable insights into the expected structural features.

For a related isomer, 4-Bromo-2-chloroaniline, X-ray diffraction revealed an orthorhombic crystal system, a nearly planar molecular geometry, and a crystal lattice stabilized by intermolecular N–H···N and N–H···Br hydrogen bonds. uj.edu.pl It is expected that this compound would also exhibit a largely planar structure due to the sp² hybridization of the aromatic ring. Analysis of its crystal structure, if determined, would reveal key parameters such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, halogen bonding, and π-π stacking), which govern the material's bulk properties. google.comgoogle.comgoogleapis.com

Quantum Chemical and Molecular Modeling Studies of this compound

Computational chemistry, particularly methods based on quantum mechanics, provides a theoretical framework for understanding the experimental results obtained from spectroscopy. These studies offer deep insights into the molecule's electronic structure and energetics.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of aromatic molecules like this compound. DFT calculations can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.net

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves calculating the total electronic energy for various arrangements of the atoms and identifying the structure with the minimum energy.

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray diffraction, if available, to validate the computational method. The resulting optimized structure serves as the basis for further calculations, including vibrational frequency analysis and the determination of electronic properties. DFT studies on similar halogenated anilines have shown that the presence of halogen substituents and the amine group significantly influences the electronic distribution and resonance stabilization within the aromatic ring.

Density Functional Theory (DFT) Calculations for Electronic Structure

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. numberanalytics.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. jmaterenvironsci.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. jmaterenvironsci.commdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comasianpubs.org

In this compound, the aromatic ring is substituted with an electron-donating amino (-NH₂) group and two electron-withdrawing halogen atoms (-Br and -Cl). This combination of substituents influences the energy levels of the FMOs. The electron-donating group tends to raise the HOMO energy level, while the electron-withdrawing groups tend to lower the LUMO energy level. The net effect is a potentially reduced HOMO-LUMO gap compared to unsubstituted aniline, indicating enhanced reactivity.

Computational studies on similar halogenated anilines, performed using Density Functional Theory (DFT), provide insight into the expected values for this compound. For instance, calculations on para-substituted anilines show how different halogens affect the energy gap. jmaterenvironsci.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Related Halogenated Anilines Data calculated using the B3LYP/6-311G(d,p) method for illustrative purposes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Fluoroaniline | -5.5781 | -0.4019 | 5.1762 |

| p-Chloroaniline | -5.7314 | -0.4929 | 5.2385 |

| p-Bromoaniline | -5.7001 | -0.4695 | 5.2306 |

| Source: Adapted from computational studies on para-substituted anilines. jmaterenvironsci.com |

Based on these related compounds, this compound is expected to have a significant HOMO-LUMO gap, but one that reflects a molecule poised for chemical interactions due to the combined electronic effects of its substituents.

Evaluation of Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from FMO energies, offer a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η): Resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." jmaterenvironsci.comasianjournalofphysics.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). jmaterenvironsci.com

Table 2: Illustrative Global Reactivity Descriptors for Related Halogenated Anilines Calculated values for illustrative purposes based on data from related compounds.

| Parameter | p-Fluoroaniline | p-Chloroaniline | p-Bromoaniline |

| Hardness (η) | 2.5881 | 2.6192 | 2.6153 |

| Softness (S) | 0.3863 | 0.3818 | 0.3823 |

| Electronegativity (χ) | 2.9900 | 3.1121 | 3.0848 |

| Chemical Potential (μ) | -2.9900 | -3.1121 | -3.0848 |

| Electrophilicity Index (ω) | 0.8650 | 0.9145 | 0.8644 |

| Source: Adapted from computational studies on para-substituted anilines. jmaterenvironsci.com |

For this compound, these descriptors would quantify its reactivity profile, with the electrophilicity index indicating its capacity to act as an electrophile in reactions.

Local Chemical Reactivity Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are expected around the electronegative nitrogen, bromine, and chlorine atoms.

Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.

Green Regions: Represent neutral or zero potential areas.

The MEP surface of this compound would highlight the electron-rich character of the halogen and nitrogen atoms and the electron-poor nature of the amine hydrogens, providing a roadmap for its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, significant intramolecular interactions are expected to involve:

Lone Pair Delocalization: The lone pair electrons on the nitrogen (n), bromine (n), and chlorine (n) atoms can delocalize into the antibonding π* orbitals of the aromatic ring.

π → π Interactions:* Delocalization of electrons from the filled π orbitals of the benzene ring to the empty π* orbitals.

These charge transfer interactions are crucial for stabilizing the molecular structure.

Table 3: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) Hypothetical values based on typical findings for similar aromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C1-C6) | π* (C2-C3) | ~20 | Intramolecular Hyperconjugation |

| π (C4-C5) | π* (C2-C3) | ~18 | Intramolecular Hyperconjugation |

| n (N) | π* (C1-C2) | ~50 | Lone Pair Delocalization |

| n (Cl) | σ* (C1-C2) | ~2-5 | Hyperconjugation |

| n (Br) | σ* (C3-C4) | ~2-5 | Hyperconjugation |

| Source: Values are illustrative, based on general principles of NBO analysis for substituted anilines. tandfonline.comrsc.orgsemanticscholar.org |

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency mixing and optical data storage. researchgate.net Organic molecules can exhibit significant NLO properties if they possess large molecular hyperpolarizabilities, which often arise from intramolecular charge transfer between an electron donor and an electron acceptor group connected by a π-conjugated system. researchgate.netscirp.org

This compound possesses the structural motifs for potential NLO activity: an electron-donating amino group and electron-withdrawing halogen atoms attached to a π-conjugated phenyl ring. Computational DFT methods can predict NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.nettandfonline.com The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. For comparison, these values are often benchmarked against a standard NLO material like urea.

Table 4: Illustrative Comparison of Calculated NLO Properties Values are for illustrative purposes to show the scale of NLO properties.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | 1.37 | - | 0.3728 x 10⁻³⁰ |

| 3-Chloro-4-fluoroaniline | 13.278 | 1.95 x 10⁻²³ | 1.34 x 10⁻²⁹ |

| Source: Adapted from computational studies on related aniline derivatives and urea. researchgate.net |

A high calculated β value for this compound would suggest it is a promising candidate for further experimental investigation as an NLO material. asianjournalofphysics.comresearchgate.net

Computational Prediction of Molecular Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. neliti.com This method is instrumental in drug discovery and molecular biology for understanding the potential biological activity of a compound. The analysis provides insights into binding affinity, commonly expressed as a docking score or binding energy, and identifies key intermolecular interactions like hydrogen bonds and hydrophobic contacts. neliti.com

While specific molecular docking studies for this compound are not widely reported, research on Schiff base derivatives of the closely related isomer, 2-bromo-4-chloroaniline, has demonstrated strong binding to biological targets such as tyrosyl-tRNA synthetase and topoisomerase IIA, which correlates with observed antimicrobial activity. This indicates that the bromo-chloro-aniline scaffold has the potential to interact effectively with protein active sites.

A hypothetical docking study of this compound against a relevant biological target would aim to elucidate its binding mode and energy.

Table 5: Illustrative Output from a Hypothetical Molecular Docking Study This table is for illustrative purposes only to demonstrate the type of data generated.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Example Kinase (e.g., EGFR) | -7.5 | LEU718, VAL726 | Hydrophobic Interaction |

| THR790, ASP855 | Hydrogen Bond (via -NH₂) | ||

| LYS745 | Halogen Bond (via -Br or -Cl) | ||

| Source: Illustrative data based on principles of molecular docking. neliti.com |

Such computational predictions are invaluable for prioritizing compounds for synthesis and further biological evaluation.

Reactivity Profile and Mechanistic Organic Chemistry of 3 Bromo 2 Chloroaniline

Detailed Reaction Mechanisms of 3-Bromo-2-chloroaniline

The reactivity of this compound is primarily governed by the interplay of the activating amino group and the deactivating, yet directing, halogen substituents.

In electrophilic aromatic substitution (EAS) reactions, the amino (-NH₂) group is a powerful activating group and is ortho, para-directing. openstax.org This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. makingmolecules.com

However, the halogen substituents, bromine and chlorine, are deactivating groups due to their inductive electron-withdrawing effect. makingmolecules.com Despite being deactivators, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion when the electrophile adds to the ortho or para positions.

In the case of this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂) at C1: Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Chlorine atom (-Cl) at C2: Deactivating and directs to the ortho (C1, C3) and para (C5) positions relative to itself.

Bromine atom (-Br) at C3: Deactivating and directs to the ortho (C2, C4) and para (C6) positions relative to itself.

The positions open for substitution are C4, C5, and C6. The powerful activating effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho and para positions. The ortho position C2 is already substituted. Therefore, electrophilic attack is most likely to occur at the para position (C4) and the other ortho position (C6). Steric hindrance from the adjacent bromine atom at C3 might slightly disfavor substitution at C4 compared to C6. The chlorine atom at C2 also presents steric hindrance, further influencing the regioselectivity.

For instance, in a reaction like iodination using iodine monochloride, the electrophile will preferentially add to the positions most activated by the amino group and least sterically hindered. google.com

It is important to note that the high reactivity of anilines in EAS can sometimes be a drawback, leading to polysubstitution. openstax.org To control this, the amino group can be acetylated to form an acetamide. The resulting amido group is less activating, allowing for more controlled monosubstitution. openstax.orgbrainly.com The amine can then be regenerated by hydrolysis. brainly.comchegg.com

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAAr). However, the presence of electron-withdrawing groups ortho and/or para to the leaving group can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. In this compound, the bromo and chloro substituents can potentially be replaced by strong nucleophiles under forcing conditions. The reaction would proceed via an addition-elimination mechanism. The rate of substitution would be influenced by the electron-withdrawing nature of the other halogen and any other substituents present on the ring.

While less common for anilines compared to EAS, radical reactions can occur under specific conditions. For example, the Sandmeyer reaction, which involves the conversion of the amino group into a diazonium salt followed by treatment with a copper(I) halide, proceeds through a radical mechanism to replace the diazonium group with a halogen. Another potential radical pathway could involve reactions initiated by radical initiators, where a hydrogen atom from the amino group or the aromatic ring is abstracted. The N-X bond dissociation enthalpies in substituted anilines can be correlated with Hammett substituent constants, suggesting that electronic effects play a significant role in the stability of the resulting radicals. nih.gov

Influence of Halogen Substituents on Reaction Kinetics and Regioselectivity

The bromine and chlorine atoms in this compound exert significant electronic and steric effects that modulate its reactivity.

Steric Effects: The size of the halogen atoms influences the regioselectivity of reactions. Bromine is a larger atom than chlorine. pearson.com The presence of the chloro group at the 2-position and the bromo group at the 3-position creates steric hindrance around the amino group and the adjacent carbon atoms. This steric crowding can influence the approach of reagents and affect the rates and regioselectivity of reactions, particularly at the C2 and C4 positions. For example, steric hindrance from the chlorine at position 2 and bromine at position 3 can limit substitution at adjacent positions.

A study on the ferrate(VI) oxidation of substituted anilines showed that a chlorine substituent is affected by both steric hindrance and electronic factors. acs.org

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the reaction rate or equilibrium constant of a reaction to the electronic properties of the substituents through substituent constants (σ) and a reaction constant (ρ). wikipedia.org

For halogenated anilines, Hammett analysis can provide insights into the electronic effects of the bromo and chloro substituents. The Hammett substituent constants (σ_meta and σ_para) for bromine and chlorine are positive, reflecting their electron-withdrawing nature.

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

Table of Hammett Substituent Constants. Data sourced from established physical organic chemistry literature.

A positive ρ value for a reaction indicates that it is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. wikipedia.org Studies on the reactions of substituted anilines have shown that the kinetics can be correlated with Hammett parameters. For instance, research on the reactions of picryl chloride with substituted anilines revealed that the electronic and steric effects of halogen substituents significantly influence the reaction kinetics. africaresearchconnects.com

Quantitative Structure-Reactivity Relationships (QSRR) extend these concepts by using computational descriptors to model and predict chemical reactivity. chemrxiv.org For this compound, QSRR models could be developed to predict its reactivity in various reactions based on descriptors that quantify its electronic and steric properties. Such models are crucial for understanding the behavior of complex molecules and for designing new synthetic pathways.

Biomedical and Pharmacological Research Applications of 3 Bromo 2 Chloroaniline Derivatives

Investigation of Enzyme Inhibition Profiles of 3-Bromo-2-chloroaniline Analogues

The structural features of this compound, specifically the presence and positioning of halogen atoms on the aniline (B41778) ring, suggest that its derivatives may act as inhibitors of various enzymes, including the cytochrome P450 (CYP) family.

Halogenated anilines, as a class of compounds, have been shown to inhibit cytochrome P450 enzymes. For instance, studies on various halogenated derivatives of aniline have demonstrated inhibitory effects on human CYP2E1. The degree of inhibition is influenced by the type, number, and position of the halogen substituents. Dihalogen-substituted anilines, particularly those with chlorine and bromine, have been noted for their enhanced inhibitory activity. While direct studies on this compound derivatives are limited, the existing data on analogous compounds suggest that they could be potential inhibitors of CYP enzymes. For example, pterostilbene (B91288) has been shown to inhibit the metabolic activities of CYP1A2 and CYP2C9 in human liver microsomes, with the most significant inhibition observed for CYP2C9. This indicates that structurally related compounds could exhibit similar inhibitory profiles.

The inhibitory potential of such compounds is often evaluated using in vitro assays with human liver microsomes and specific substrates for each CYP isoform. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies to quantify the potency of the inhibition.

The relationship between the chemical structure of substituted anilines and their ability to inhibit cytochrome P450 enzymes is a critical area of research. For halogenated anilines, the inhibitory potency is influenced by factors such as the lipophilicity and electronic properties conferred by the halogen atoms. Generally, increasing the number of halogen substitutions can enhance inhibitory activity. The position of the halogens on the aromatic ring also plays a crucial role in determining the selectivity and potency of inhibition towards different CYP isoforms.

For instance, in a study of 32 halogenated aniline derivatives, chlorine and bromine substitutions were found to be more effective at enhancing CYP2E1 inhibition than fluorine substitutions. Furthermore, di-halogen substitutions generally resulted in greater inhibition than mono- or tri-halogen substitutions. This suggests that the specific arrangement of bromine and chlorine in this compound could lead to a distinct and potentially potent inhibitory profile against certain CYP enzymes.

Table 1: Factors Influencing CYP Inhibition by Halogenated Anilines

| Structural Feature | Impact on Inhibitory Activity | Reference |

| Type of Halogen | Chlorine and bromine substitutions tend to enhance inhibition more than fluorine. | |

| Number of Halogens | Dihalogen-substitution often leads to greater inhibitory potency compared to mono- or trihalogen-substitution. | |

| Position of Halogens | The position of halogen atoms on the aniline ring affects both the potency and selectivity of inhibition for different CYP isoforms. |

Molecular Interactions with Biological Macromolecules

The biological effects of small molecules like this compound derivatives are often mediated by their direct interactions with biological macromolecules such as proteins and nucleic acids.

While specific protein binding studies for this compound derivatives are not extensively documented, research on related bromoaniline compounds provides insights into their potential interactions. For example, bromoaniline-aldehyde conjugate systems have been shown to bind to human serum albumin (HSA). Such interactions are typically studied using spectroscopic techniques like fluorescence and circular dichroism to determine binding affinities and conformational changes in the protein upon binding.

Derivatives of halogenated anilines have been investigated for their ability to interact with DNA. Studies on bromoaniline-aldehyde conjugates have demonstrated effective binding to calf thymus DNA (ctDNA). The nature of this interaction can vary, with evidence suggesting both minor groove binding and partial intercalation as possible mechanisms. Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. Groove binding, on the other hand, involves the molecule fitting into the minor or major groove of the DNA helix.

Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study these interactions and determine binding constants.

Antimalarial Activity Research of this compound Derivatives

Efficacy against Plasmodium falciparum and Other Parasites

Without specific data, the creation of informative data tables and a list of relevant compound names as requested is also not feasible. Further research by the scientific community is required to elucidate the potential biomedical and pharmacological applications of this compound derivatives.

Identification of Target Pathways in Parasitic Organisms

Research into the specific molecular targets of this compound derivatives within parasitic organisms is an emerging area. While direct studies detailing the precise mechanisms of action for this specific class of compounds are not extensively documented in publicly available literature, the broader activity of related halogenated and aniline-containing compounds provides valuable insights into potential pathways.

Many antiparasitic agents exert their effects by disrupting fundamental biological processes unique to the parasite or more sensitive in the parasite than in the host. For halogenated compounds, particularly those with chloro and bromo substituents, several general mechanisms of action against parasites like Leishmania, Trypanosoma, and Plasmodium have been proposed. These potential target pathways include:

Mitochondrial Dysfunction: Some chloroquinoline derivatives have been shown to induce the collapse of the parasite's mitochondrial membrane potential. mdpi.comnih.gov This disruption of mitochondrial function is catastrophic for the parasite, leading to a breakdown in energy metabolism and ultimately cell death.

Induction of Oxidative Stress: The presence of halogen atoms can contribute to the generation of reactive oxygen species (ROS) within the parasite. nih.gov Parasites often have less robust antioxidant defense mechanisms compared to their mammalian hosts, making them particularly vulnerable to oxidative stress, which can damage proteins, lipids, and DNA. nih.gov

Inhibition of Key Enzymes: Halogenated scaffolds can be designed to fit into the active sites of essential parasite enzymes. For instance, pteridine (B1203161) reductase 1 (PTR1), an enzyme crucial for the folate biosynthesis pathway in trypanosomatids, has been identified as a target for chroman-4-one derivatives. mdpi.com Given the versatility of the aniline scaffold, it is plausible that derivatives of this compound could be synthesized to target similar parasite-specific enzymes.

While these pathways represent logical areas of investigation, it is crucial to underscore that dedicated research is required to elucidate the specific molecular interactions and target pathways of this compound derivatives in parasitic organisms.

Role as a Precursor in Advanced Pharmaceutical Synthesis

This compound is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecules with therapeutic potential. The presence of three distinct functional sites—the amine group and the bromine and chlorine atoms—allows for sequential and regioselective chemical modifications, making it an ideal building block for novel drug candidates. Halogenated aromatic compounds, in general, are recognized as important intermediates for the synthesis of a wide range of bioactive substances. researchgate.net

The this compound core has been incorporated into the synthesis of various classes of potential therapeutic agents. The structural features of this compound allow it to serve as a foundational element in the development of kinase inhibitors, anticonvulsants, and other bioactive molecules.

For example, substituted anilines are fundamental components in many kinase inhibitors, which are a major class of anticancer drugs. The aniline moiety often serves as a key pharmacophore that anchors the inhibitor to the hinge region of the kinase's ATP-binding site. Research has demonstrated the synthesis of potent kinase inhibitors from precursors like bromo-pyrimidine and anilino-thiadiazinone derivatives. mdpi.com

Furthermore, derivatives of halogenated anilines have been explored for their potential as anticonvulsant agents. Studies have shown that semicarbazones substituted with a 3-chloro-2-methylphenyl group—a structure closely related to this compound—exhibit significant anticonvulsant activity in various preclinical models. nih.gov The synthesis of novel azetidinones, a class of compounds with potential anticonvulsant properties, has also utilized chloro-aniline derivatives as starting materials. researchgate.net These examples highlight the adaptability of the halogenated aniline scaffold in generating diverse therapeutic agents.

A significant application of this compound and its close derivatives is in the development of small-molecule inhibitors for the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. nih.gov Monoclonal antibodies targeting this pathway have revolutionized cancer therapy, but small-molecule inhibitors offer potential advantages such as oral bioavailability and lower costs. nih.gov

Numerous small-molecule PD-L1 inhibitors are based on a biphenyl (B1667301) or triaryl scaffold, and synthetic routes to these molecules often employ halogenated aromatic precursors. While some syntheses start with the structurally similar 3-bromo-2-methylaniline, a direct link can be established through 3-bromo-2-chlorobenzoic acid. ed.ac.uk This benzoic acid derivative, which can be prepared from this compound via a Sandmeyer reaction, serves as a crucial starting material for potent PD-L1 inhibitors.

In a representative synthesis, 3-bromo-2-chlorobenzoic acid is coupled with an aminopyridine derivative to form a key benzamide (B126) intermediate. This intermediate then undergoes further reactions, such as Suzuki couplings, to build the final triaryl structure of the PD-L1 inhibitor. The bromine atom serves as a convenient handle for these palladium-catalyzed cross-coupling reactions. The resulting compounds have shown high potency in inhibiting the PD-1/PD-L1 interaction.

| Precursor Compound | Derived Drug Candidate Class | Therapeutic Target | Reported Activity |

|---|---|---|---|

| 3-Bromo-2-chlorobenzoic acid | Benzamide Derivatives | PD-1/PD-L1 Interaction | IC50 of 16.17 nM for the most potent compound (D2) nih.gov |

| 3-Chloro-2-methylaniline | Semicarbazones | CNS (Anticonvulsant) | Good anticonvulsant potency in scSTY screen nih.gov |

| 4-Fluoro-3-chloroaniline | Azetidinones | CNS (Anticonvulsant) | Significant activity in PTZ induced method researchgate.net |

Environmental Dynamics and Biotransformation Studies of 3 Bromo 2 Chloroaniline

Degradation Pathways and Metabolite Identification

The environmental persistence of a compound like 3-Bromo-2-chloroaniline is determined by its susceptibility to both non-biological and biological degradation processes. These processes transform the parent compound into various smaller molecules, ultimately leading to its mineralization or incorporation into natural organic matter.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). Halogenated anilines are generally susceptible to photodegradation in light-exposed surface waters, with half-lives ranging from hours to days. pitt.edu This process typically involves the cleavage of the carbon-halogen bond. However, no specific studies have been conducted to determine the photolytic rate or products for this compound.

Hydrolysis can also contribute to the degradation of halogenated compounds, often as a subsequent step in a degradation pathway rather than an initial one. chegg.com For instance, acid-catalyzed hydrolysis is a known reaction for related compounds, but its environmental relevance and rate for this compound under typical environmental pH conditions have not been investigated. chegg.com

Identification and Characterization of Degradation Products

Without experimental studies, the specific degradation products of this compound remain unknown. Based on the degradation of other haloanilines, potential abiotic degradation could lead to the formation of 2-chloroaniline (B154045) or 3-bromoaniline (B18343) through dehalogenation, or various hydroxylated and dimeric/polymeric products. The hazardous decomposition of the related compound 4-Bromo-2-chloroaniline under heat can produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides, though this is not an environmental degradation pathway. fishersci.comcoleparmer.com

Microbial Biotransformation Mechanisms

The most effective route for the complete mineralization of many organic pollutants is through microbial biotransformation. Bacteria and fungi can evolve metabolic pathways to use these compounds as sources of carbon, nitrogen, and energy.

Isolation and Characterization of Microorganisms Capable of Degradation (e.g., Acinetobacter baumannii, Comamonas testosteroni)

While no microorganisms have been specifically isolated and characterized for their ability to degrade this compound, several bacterial species are known to degrade structurally similar compounds. Strains of Acinetobacter and Comamonas are frequently implicated in the breakdown of chloroanilines. frontiersin.org

Acinetobacter baylyi strain GFJ2 , for example, has demonstrated the ability to completely degrade a wide range of monohalogenated anilines, including chloro-, bromo-, and fluoro-anilines. nih.gov

Comamonas testosteroni has also been identified as a key organism in the degradation of 3-chloroaniline. frontiersin.org

These bacteria are considered strong candidates for potential use in the bioremediation of sites contaminated with this compound, although specific testing would be required to confirm their efficacy.

Table 1: Microorganisms Known to Degrade Related Halogenated Anilines

| Microorganism | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Acinetobacter baylyi GFJ2 | 4-chloroaniline, 3,4-dichloroaniline, bromo-anilines | nih.govresearchgate.net |

| Acinetobacter baumannii | 3-chloroaniline, 4-chloroaniline | frontiersin.orgresearchgate.net |

| Comamonas testosteroni | 3-chloroaniline, aniline (B41778) | frontiersin.org |

| Delftia tsuruhatensis H1 | 2-chloroaniline, 3-chloroaniline, 4-chloroaniline | chemsrc.com |

Elucidation of Enzymatic Pathways for Halogenated Aniline Transformation

The bacterial degradation of chloroanilines typically begins with an oxidative attack on the aromatic ring. The initial step is often catalyzed by an aniline dioxygenase , which converts the substituted aniline into a corresponding chlorocatechol. frontiersin.org This intermediate is then processed through one of two main ring-cleavage pathways:

Ortho-cleavage pathway: The aromatic ring is cleaved adjacent to the two hydroxyl groups.

Meta-cleavage pathway: The ring is cleaved between a hydroxylated carbon and an adjacent carbon. frontiersin.org

For this compound, it is hypothesized that the presence of the bromine substituent might hinder the meta-cleavage pathway, which has been observed in other bromo-substituted compounds. The specific enzymes and pathway preferences for this compound have not been elucidated.

Biofilm Formation and Enhanced Biodegradation

Bacteria often form biofilms, which are communities of microorganisms attached to a surface and encased in a self-produced matrix. This mode of growth can offer protection from toxic substances and enhance the biodegradation of recalcitrant compounds like chloroanilines. researchgate.net Studies on Comamonas testosteroni have shown that enhancing biofilm formation can improve the degradation rate of 3-chloroaniline. While this strategy is promising, no research has been published on its specific application to the biodegradation of this compound.

Lack of Environmental Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature and safety data reveals a significant gap in research concerning the environmental dynamics and biotransformation of the chemical compound this compound. Despite its availability for research and industrial purposes, specific studies detailing its environmental fate, persistence, mobility, and ecotoxicological impacts are not publicly accessible. This absence of data prevents a thorough assessment as outlined in the requested article structure.

Safety Data Sheets (SDS) from multiple chemical suppliers consistently report that no data is available for the ecological properties of this compound. apolloscientific.co.ukcymitquimica.comfishersci.comfishersci.comcymitquimica.comfishersci.ieepa.ie This includes a lack of information on its persistence and degradability, bioaccumulative potential, and mobility in soil. apolloscientific.co.ukcymitquimica.comfishersci.comcymitquimica.comfishersci.ieepa.ie

While research exists on related halogenated anilines, the unique substitution pattern of a bromine and a chlorine atom at the 3- and 2-positions of the aniline ring, respectively, means that data from other isomers or similar compounds cannot be directly extrapolated to accurately describe the environmental behavior of this compound. nih.govresearchgate.netpitt.eduresearchgate.net Studies on compounds like 4-chloroaniline, 3,4-dichloroaniline, and 4-bromoaniline (B143363) indicate that halogenated anilines can be persistent and pose ecotoxicological risks, but specific values and behaviors are highly dependent on the precise molecular structure. nih.govresearchgate.netresearchgate.net

Due to this critical lack of specific research findings, it is not possible to provide scientifically accurate content for the requested sections on environmental half-lives, adsorption and leaching potential, impacts on aquatic organisms, bioaccumulation, or mitigation strategies for this compound. The creation of detailed data tables on these subjects is likewise unachievable.

Further empirical research is required to determine the environmental persistence, mobility, and ecotoxicological profile of this compound to enable a comprehensive environmental risk assessment.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Bromo-2-chloroaniline be optimized for high yield and purity?

- Methodological Answer : Optimize halogenation conditions using regioselective bromination and chlorination steps. For example, oxidative polymerization in acidic media with controlled stoichiometry of Br/Cl precursors can improve yield (e.g., using SiO₂ as a stabilizer to minimize side reactions) . Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (40–60°C) to balance reactivity and decomposition risks. Purify via column chromatography with hexane/ethyl acetate gradients to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to identify N–H stretching (~3400 cm⁻¹) and aromatic C–Br/C–Cl vibrations (600–800 cm⁻¹). Complement with FT-Raman spectroscopy for halogen-sensitive modes, and compare calculated vibrational frequencies (B3LYP/6-311++G(d,p) basis set) to experimental data for validation . UV-vis spectroscopy in H₂SO₄ can assess electronic transitions influenced by halogen substituents .

Q. How can the solubility and stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Conduct solubility tests in polar (DMF, NMP) and nonpolar (hexane) solvents. Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C in inert atmospheres) . Monitor pH-dependent stability in acidic/neutral buffers via HPLC, noting potential dehalogenation at extreme pH .

Advanced Research Questions

Q. What methodologies are used to analyze the crystal structure and intermolecular interactions of halogenated anilines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement software (e.g., SHELX) can resolve planar structures and hydrogen-bonding networks (e.g., N–H⋯N/Br interactions). For 4-Bromo-2-chloroaniline, SC-XRD revealed r.m.s. deviations of 0.018 Å and sheet-like packing via intermolecular bonds . Apply similar protocols to this compound, adjusting for substituent positional effects.